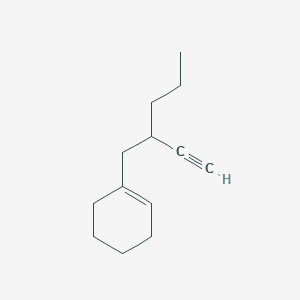
1-(2-Ethynylpentyl)cyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethynylpentyl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a 2-ethynylpentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethynylpentyl)cyclohex-1-ene typically involves the alkylation of cyclohexene with a suitable ethynylpentyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
化学反应分析
Types of Reactions
1-(2-Ethynylpentyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the ethynyl group to an ethyl group.
Substitution: Halogenation reactions using halogens like bromine or chlorine can introduce halogen atoms into the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine gas.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of 1-(2-Ethylpentyl)cyclohex-1-ene.
Substitution: Formation of halogenated cyclohexene derivatives.
科学研究应用
1-(2-Ethynylpentyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Ethynylpentyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, resulting in specific biological effects.
相似化合物的比较
Similar Compounds
Cyclohexene: A simple cycloalkene with a similar ring structure but without the ethynylpentyl substitution.
1-Cyclohexene-1-carbonitrile: A cyclohexene derivative with a nitrile group.
Cyclohexenone: A cyclohexene derivative with a ketone group.
Uniqueness
1-(2-Ethynylpentyl)cyclohex-1-ene is unique due to the presence of the ethynylpentyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
765906-99-8 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC 名称 |
1-(2-ethynylpentyl)cyclohexene |
InChI |
InChI=1S/C13H20/c1-3-8-12(4-2)11-13-9-6-5-7-10-13/h2,9,12H,3,5-8,10-11H2,1H3 |
InChI 键 |
OJMCXRKBUUHGAL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC1=CCCCC1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
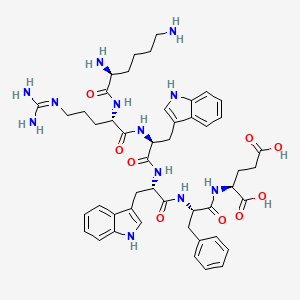
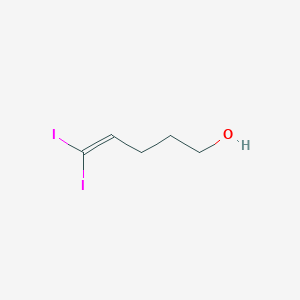
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
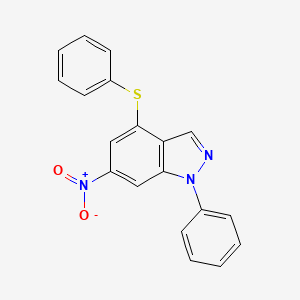
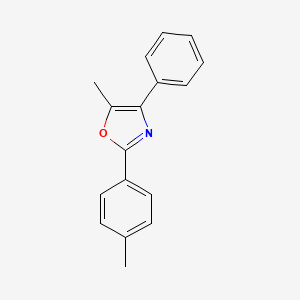
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
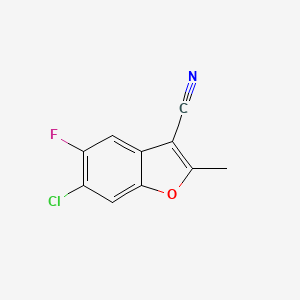
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)

